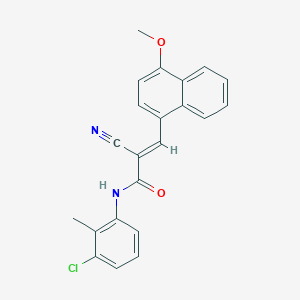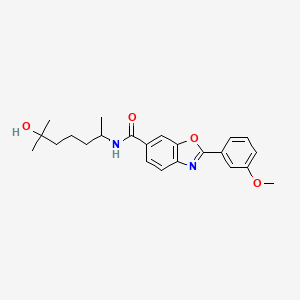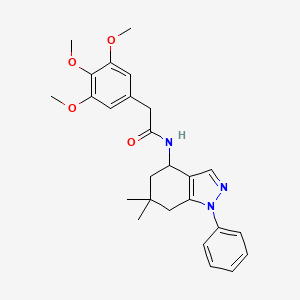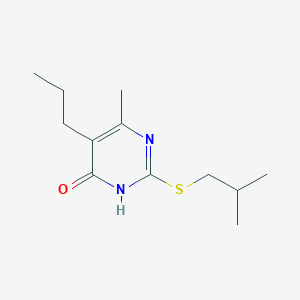
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide, also known as CMNA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. CMNA belongs to the class of acrylamide derivatives that have been studied for their anti-inflammatory, analgesic, and anti-tumor properties.
作用機序
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have anti-tumor effects in animal models of cancer. N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been found to reduce the production of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide in lab experiments is its high purity and stability. It can be easily synthesized and purified, and its structure and purity can be confirmed using various analytical techniques. However, one limitation is that its mechanism of action is not fully understood, and more studies are needed to elucidate its molecular targets and signaling pathways.
将来の方向性
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide. One direction is to investigate its potential therapeutic applications in other diseases and conditions, such as cardiovascular disease, diabetes, and neurodegenerative diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, to determine its safety and efficacy as a potential drug candidate. Additionally, more studies are needed to elucidate its mechanism of action and molecular targets, to better understand its biological effects.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-methoxy-1-naphthylamine in the presence of acryloyl chloride. The resulting product is purified using column chromatography to obtain N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide in high purity.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been tested in animal models of inflammation, pain, and cancer, and has shown promising results.
特性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-14-19(23)8-5-9-20(14)25-22(26)16(13-24)12-15-10-11-21(27-2)18-7-4-3-6-17(15)18/h3-12H,1-2H3,(H,25,26)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWWRHYMWHJRQV-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(C3=CC=CC=C23)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC=C(C3=CC=CC=C23)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6079244.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B6079245.png)
![5-[4-(3-methylbutoxy)phenyl]-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6079257.png)
![3-(1,3-benzodioxol-5-yl)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B6079274.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6079284.png)

![N-(3-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6079304.png)
![N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6079309.png)
![N-[7-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-7H-imidazo[4,5-c]pyridazin-4-yl]benzamide](/img/structure/B6079312.png)
![ethyl 2-[(4-methoxyphenyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6079321.png)
![N-(2,6-dimethylphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6079331.png)
![1-({5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-butanol](/img/structure/B6079339.png)